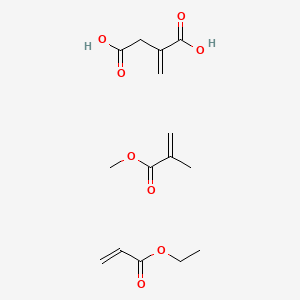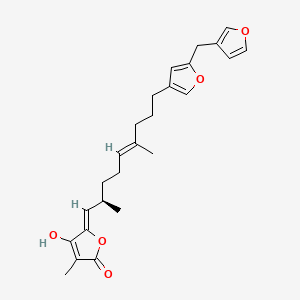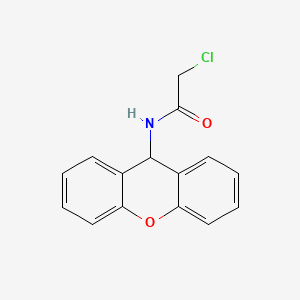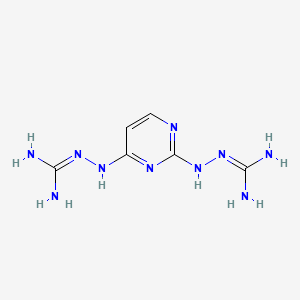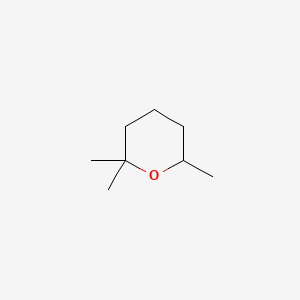
Tetrahydro-2,2,6-trimethyl-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2,2,6-trimethyl-2H-pyran is an organic compound with the molecular formula C8H16O. It is a saturated six-membered ring containing five carbon atoms and one oxygen atom. This compound is a derivative of pyran, which contains two double bonds, and can be produced by adding four hydrogens to pyran. This compound is a colorless liquid with a pleasant odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydro-2,2,6-trimethyl-2H-pyran can be achieved through several methods. One common route involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, which yields tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods: Industrial production of this compound often involves the use of platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins. This method tolerates various substitution patterns and functional groups, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Re:
Properties
CAS No. |
32700-63-3 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2,2,6-trimethyloxane |
InChI |
InChI=1S/C8H16O/c1-7-5-4-6-8(2,3)9-7/h7H,4-6H2,1-3H3 |
InChI Key |
PNKOSUMBMGVBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)
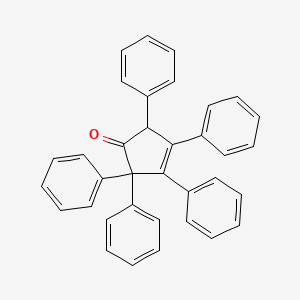
![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)
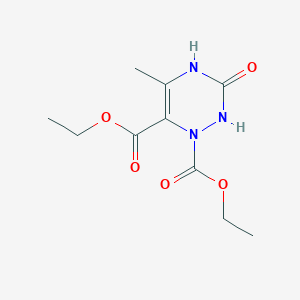
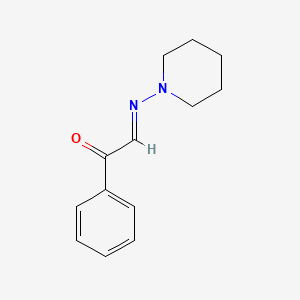
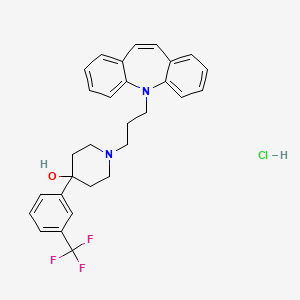
![s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14689777.png)
